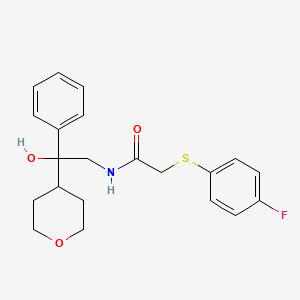

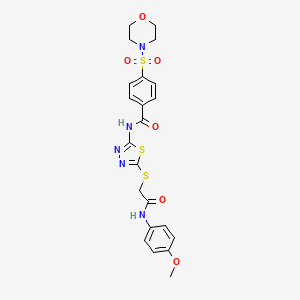

![molecular formula C13H8ClN3O2S B2409312 6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole CAS No. 338404-62-9](/img/structure/B2409312.png)

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole” is an imidazothiazole derivative . It is also known as CITCO . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-substituted-6-(meta-nitrophenyl) imidazo thiadiazoles and 3-substituted-6-(meta-nitrophenyl) imidazo thiazoles were obtained by the condensation reaction of 2-amino-5-substituted-1,3,4 thiadiazoles and 2-amino-4-aryl-1,3 thiazoles, respectively, with meta-nitrophenacyl bromide in refluxing ethanol .Molecular Structure Analysis

The molecular formula of the compound is C12H7ClN2OS . The molecular weight is 262.72 . The structure of the compound includes an imidazole ring linked to a thiazole ring, forming an imidazo[2,1-b][1,3]thiazole core .Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 192 - 195°C . It is soluble in DMSO (28 mg/mL) but insoluble in water .科学的研究の応用

Ring-Ring Interconversion Reactions : Billi et al. (2000) studied the effect of substituents on the thiazole ring in ring-opening/ring-closing reactions, involving compounds like 6-(4-chlorophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole. They found that these reactions lead to the formation of [1,4]-thiazino[3,4-c][1,2,4]oxadiazol-3-ones, which have promising pharmacological potentialities due to their tricyclic system with quasi-planar geometry (Billi et al., 2000).

Antitubercular Activity : Andreani et al. (2001) investigated the antitubercular activity of several imidazo[2,1-b]thiazoles, including 6-(4-chlorophenyl)-2-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole. They found that the 5-nitroso derivative of this compound showed potent antitubercular activity (Andreani et al., 2001).

Modulation of CD2-Receptor of Human T Lymphocytes : Harraga et al. (1994) synthesized about 40 substituted imidazo[2,1-b]thiazoles to study their in vitro immunological effect on the modulation of CD2 receptor expression in human T trypsinized lymphocytes. Their findings suggest a regeneration effect on the expression of CD2 receptors, with structural parameters indicating favorable outcomes (Harraga et al., 1994).

Structure Analysis in Crystallography : Akkurt et al. (2010) conducted a study on the imidazo[2,1-b][1,3]thiazole group of a related compound, providing insights into its structural properties through crystallography. They reported the dihedral angles and interactions within the molecule, contributing to the understanding of its chemical structure (Akkurt et al., 2010).

Antibacterial and Antifungal Activities : Juspin et al. (2010) synthesized a series of imidazo[2,1-b]thiazoles and tested them for their antibacterial and antifungal activities. Some compounds, including derivatives of 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole, showed potent activities against various strains (Juspin et al., 2010).

Antimicrobial Evaluation : Güzeldemirci et al. (2013) reported the synthesis and evaluation of antibacterial and antifungal activities of compounds derived from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide. These derivatives showed significant activity against various bacterial and fungal strains (Güzeldemirci et al., 2013).

作用機序

The compound is known to act as an agonist for the human constitutive androstane receptor (hCAR), with an EC50 value of 49 nm . It displays more than 100-fold selectivity over PXR receptors and shows no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR . It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

Safety and Hazards

The compound is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

The compound has been widely used to activate hCAR, and hPXR and hCAR have distinct and overlapping biological functions . These results highlight the value of receptor-selective agonists and the importance of appropriately interpreting data in the context of receptor selectivity of such agonists . Future research could focus on further exploring the selectivity and potential applications of this compound in various biological contexts.

特性

IUPAC Name |

6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O2S/c14-10-3-1-9(2-4-10)12-11(5-6-17(18)19)16-7-8-20-13(16)15-12/h1-8H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWRAOYRHOVALA-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

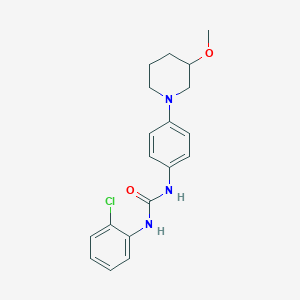

![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)

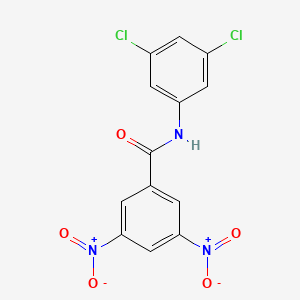

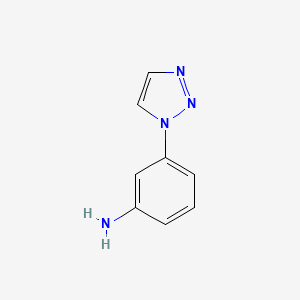

![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)

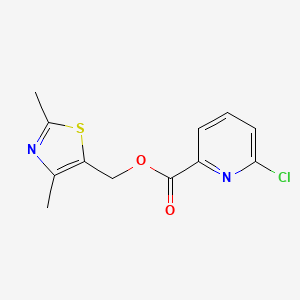

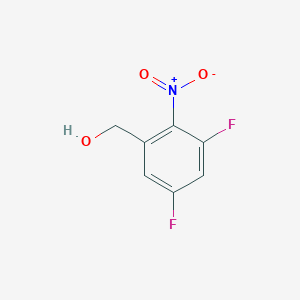

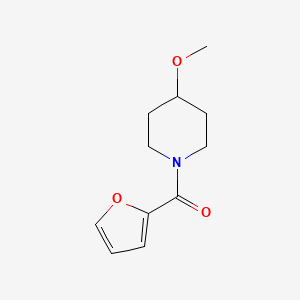

![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)